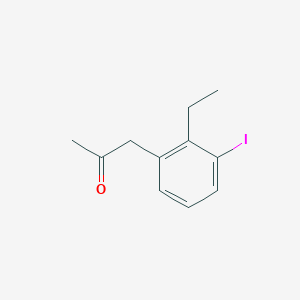
1-(2-Ethyl-3-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-3-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor. One common method is the iodination of 2-ethylphenylpropan-2-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethyl-3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenylpropan-2-one derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-3-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under investigation.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-3-iodophenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation and reduction reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Iodophenyl)propan-2-one: Similar structure but lacks the ethyl group.
1-(3-Iodophenyl)propan-2-one: Iodine atom is positioned differently on the phenyl ring.
1-(2-Ethylphenyl)propan-2-one: Lacks the iodine atom.
Uniqueness
1-(2-Ethyl-3-iodophenyl)propan-2-one is unique due to the combination of the ethyl group and the iodine atom on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-(2-ethyl-3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H13IO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
PTXIASYGUAKFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1I)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


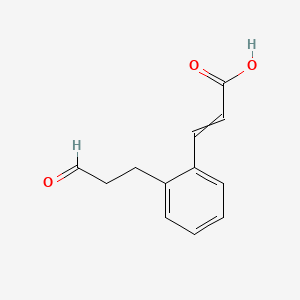

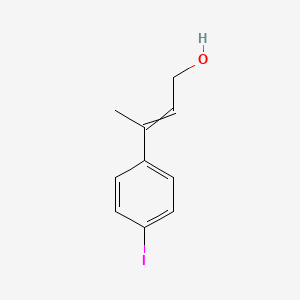
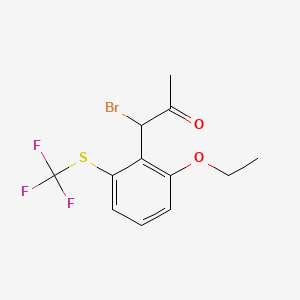
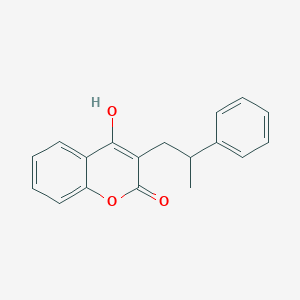
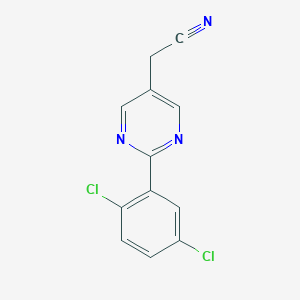
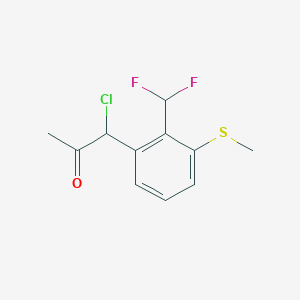
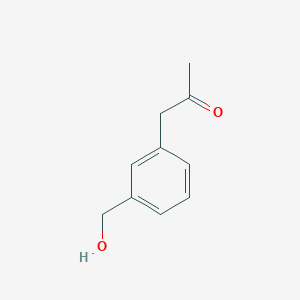
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
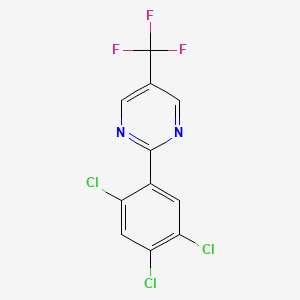
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
